(5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate
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Description
(5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate is a useful research compound. Its molecular formula is C18H13BCl3F4N3O and its molecular weight is 480.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate (CAS Number: 1214711-47-3) is a complex heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₃Cl₃N₃O⁺ |
Molecular Weight | 393.7 g/mol |
Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds similar to (5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin have shown promising anticancer activities. A study evaluating fluorinated derivatives of related triazoles reported significant antiproliferative effects against various cancer cell lines including breast and lung cancers. The mechanism of action appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase (DHFR), suggesting alternative mechanisms may be involved in their anticancer effects .
Antimicrobial Activity
The trichlorophenyl moiety in the compound is associated with antimicrobial properties. Compounds containing chlorinated phenyl groups have been documented to exhibit activity against a range of bacterial and fungal pathogens. The specific biological assays conducted on related compounds suggest that they may disrupt microbial cell membranes or interfere with metabolic processes .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of similar indeno-triazole derivatives. These compounds may exert protective actions against oxidative stress and neuroinflammation in neuronal cell cultures. This could indicate a role in managing neurodegenerative diseases .
Study 1: Antiproliferative Activity Evaluation
A study published in the Journal of Fluorine Chemistry assessed the antiproliferative activity of synthesized triazoles against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. The highest activity was noted for a compound structurally related to our target compound .
Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial efficacy, derivatives with similar structural features were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Properties
IUPAC Name |
(1R,9S)-4-(2,4,6-trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N3O.BF3.FH/c19-11-6-13(20)18(14(21)7-11)24-9-23-16(22-24)8-25-15-5-10-3-1-2-4-12(10)17(15)23;2-1(3)4;/h1-4,6-7,9,15,17H,5,8H2;;1H/q+1;;/p-1/t15-,17+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCKQXIFMZXCAG-WUGUAYAESA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BCl3F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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